5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-(4-bromophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCFNTNZKIKTJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Buchwald–Hartwig | 65–78 | >95 | 18 h | High |
| Propargyl Cyclization | 50–60 | 80–90 | 24 h | Moderate |
| Microwave-Assisted | 70–75 | 92–98 | 45 min | Low |
| Solid-Phase | 60–70 | 85–90 | 8 h | Medium |
Mechanistic Insights and Optimization Strategies
- Catalyst Selection : Palladacycle catalysts (e.g., (THP-Dipp)Pd(cinn)Cl) outperform traditional Pd(PPh₃)₄ in minimizing dehalogenation side reactions.
- Solvent Effects : Polar aprotic solvents (DMF, dioxane) stabilize the transition state in cyclization steps, while nonpolar solvents favor coupling reactions.
- Protecting Groups : Temporary protection of the 5-amino group with Boc anhydride prevents undesired N-arylation during Buchwald–Hartwig reactions.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts. Reaction conditions may vary depending on the desired product but often involve mild temperatures and environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Materials Science: It is used in the development of advanced materials with specific electronic and photophysical properties
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
SOS Response Inhibition
The scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (IC₅₀ = 32 µM) inhibits LexA self-cleavage, a critical step in bacterial SOS response activation, by mimicking the β-turn conformation required for LexA proteolysis .
Spectrum of Activity
Triazole carboxamides with halogenated aryl groups, such as 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide, exhibit cross-species reactivity in Gram-negative pathogens (e.g., E. coli, Pseudomonas aeruginosa), suggesting that bromine’s electronegativity enhances target binding in conserved regions . However, N-methylation of the carboxamide group in related compounds diminishes activity, highlighting the importance of hydrogen-bonding interactions .
Biological Activity
5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H11BrN4O2
- Molecular Weight : 303.14 g/mol
This structure includes a triazole ring that is known for its bioactive properties, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that this compound exhibits:
- Antiparasitic Activity : It has shown significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have demonstrated that derivatives of this compound can suppress parasite burden in infected models, indicating its potential as a therapeutic agent .
- Anticancer Properties : The compound has been evaluated for its anticancer activity against various cell lines. The presence of the triazole moiety is believed to contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Efficacy Against Trypanosoma cruzi
A pivotal study focused on the optimization of this compound derivatives highlighted their potent antitrypanosomal activity. Key findings include:
- In Vitro Activity : The compound demonstrated submicromolar activity against T. cruzi with an IC50 value significantly lower than existing treatments like benznidazole .
- In Vivo Efficacy : In mouse models, certain derivatives led to a marked reduction in parasitemia and improved survival rates compared to untreated controls. This suggests that these compounds could be effective in both acute and chronic phases of Chagas disease .
Anticancer Activity
The anticancer potential of this triazole derivative has been explored across various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 13.62 ± 0.86 | Strong activity compared to controls |
| AGS | 2.63 ± 0.17 | Potent against gastric cancer cells |
| MGC-803 | 3.05 ± 0.29 | Effective against gastric cancer |
| HCT-116 | 11.57 ± 0.53 | Colon cancer cell line |
These results indicate that the compound possesses significant anticancer properties, potentially through mechanisms involving the induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of the triazole scaffold has provided insights into optimizing the biological activity of these compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
